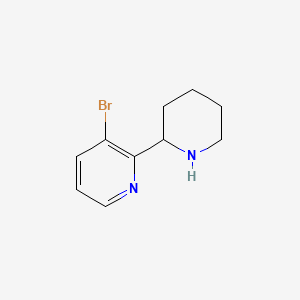

3-Bromo-2-(piperidin-2-yl)pyridine

Description

3-Bromo-2-(piperidin-2-yl)pyridine is a brominated pyridine derivative featuring a piperidinyl substituent at the 2-position. 2-position) . These compounds are pivotal intermediates in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and boronate-containing molecules for cross-coupling reactions .

Properties

Molecular Formula |

C10H13BrN2 |

|---|---|

Molecular Weight |

241.13 g/mol |

IUPAC Name |

3-bromo-2-piperidin-2-ylpyridine |

InChI |

InChI=1S/C10H13BrN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2 |

InChI Key |

RXKFLAIOQDZELX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC=N2)Br |

Origin of Product |

United States |

Preparation Methods

- One synthetic route involves the reaction of α-bromoketones with 2-aminopyridine.

- The reaction conditions are mild and metal-free, typically carried out in toluene.

- The C–C bond cleavage is promoted by I2 and TBHP (tert-butyl hydroperoxide).

Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.

Chemical Reactions Analysis

3-Bromo-2-(piperidin-2-yl)pyridine can undergo various reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Common Reagents: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), and various metal catalysts are used.

Major Products: The major products depend on the specific reaction conditions, but substitution at the bromine position is common.

Scientific Research Applications

This compound finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: In drug discovery and medicinal chemistry.

Medicine: It may have potential therapeutic applications.

Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent and would vary based on its specific application. Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Substituent Variations in Bromopyridines

Piperidinyl-Substituted Bromopyridines

3-Bromo-5-(piperidin-2-yl)pyridine Structure: Piperidinyl group at the 5-position. Molecular Weight: 255.16 g/mol (C₁₁H₁₅BrN₂). Applications: Used in bioactive molecule synthesis (e.g., RAS inhibitors) . Safety: Limited ecotoxicity data; recommended for lab use only .

3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine

- Structure : Piperidinyl at 6-position with methyl at 2-position.

- Molecular Weight : 255.16 g/mol (C₁₁H₁₅BrN₂).

- Key Difference : Positional isomerism alters steric and electronic profiles, affecting reactivity in cross-coupling reactions .

Aryl- and Alkyl-Substituted Bromopyridines

3-Bromo-2-(p-tolyl)pyridine

- Structure : Aromatic p-tolyl group at 2-position.

- Synthesis : Prepared via Suzuki-Miyaura coupling (77% yield) .

- Applications : Intermediate for cyclohexyloxy derivatives in ligand synthesis .

(S)-3-Bromo-2-(1-methoxyethyl)pyridine

- Structure : Chiral methoxyethyl substituent at 2-position.

- Synthesis : Achieved via NaH/CH₃I methylation (75% yield) .

- Utility : Precursor for boronate esters in asymmetric catalysis .

Halogenated and Fluorinated Derivatives

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

- Structure : Difluoromethyl and trifluoromethyl groups at 2- and 6-positions.

- Molecular Weight : 276 g/mol (C₇H₃BrF₅N).

- Properties : Enhanced electrophilicity due to electron-withdrawing fluorine groups, useful in agrochemical synthesis .

3-Bromo-2-(2-chloro-2-phenylethenyl)pyridine

- Structure : Chlorinated styryl substituent at 2-position.

- Reactivity : Undergoes hydrohalogenation for vinyl halide synthesis .

Key Trends :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-(piperidin-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3-bromo-2-iodopyridine and piperidin-2-ylboronic acid derivatives under inert atmospheres (N₂/Ar) improves regioselectivity. Key parameters include catalyst loading (1-5 mol% Pd), temperature (80-120°C), and solvent choice (toluene or DMF) .

- Critical Conditions : Base selection (e.g., K₂CO₃) and ligand systems (e.g., XPhos) are crucial for minimizing side reactions. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry via coupling patterns (e.g., pyridine C-H at δ 8.2-8.5 ppm, piperidine protons at δ 1.5-2.8 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (C₁₀H₁₂BrN₂, theoretical M⁺ = 255.02 g/mol) .

- X-ray Crystallography : Resolves steric effects of the piperidine ring and bromine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.